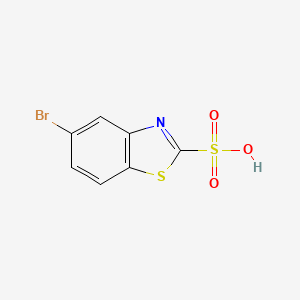

5-Bromobenzothiazole-2-sulfonic acid

Descripción general

Descripción

5-Bromobenzothiazole-2-sulfonic acid: is an organosulfur compound with the molecular formula C7H4BrNO3S2 and a molecular weight of 294.15 g/mol . It features a brominated benzothiazole ring with a sulfonic acid group attached at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzothiazole-2-sulfonic acid typically involves the bromination of benzothiazole-2-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the fifth position of the benzothiazole ring. The general reaction scheme is as follows:

Starting Material: Benzothiazole-2-sulfonic acid.

Reagent: Bromine (Br2).

Solvent: Acetic acid or another suitable solvent.

Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromobenzothiazole-2-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fifth position can be replaced by other nucleophiles under appropriate conditions.

Acid-Base Reactions: The sulfonic acid group can donate protons (H+) in aqueous solutions, acting as a strong Brønsted-Lowry acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate the substitution of the bromine atom.

Acid-Base Reactions: The compound can react with bases like sodium hydroxide (NaOH) to form the corresponding sulfonate salt.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be obtained.

Sulfonate Salts: Reaction with bases results in the formation of sulfonate salts.

Aplicaciones Científicas De Investigación

5-Bromobenzothiazole-2-sulfonic acid has several scientific research applications:

Dyeing Industry: The sulfonic acid group makes the compound water-soluble, which is crucial for its use as a dye intermediate or a component in dye formulations.

Pharmaceutical Research: The compound’s structure is relevant in drug discovery, particularly in the synthesis of heterocyclic compounds with potential biological activity.

Mecanismo De Acción

The mechanism of action of 5-Bromobenzothiazole-2-sulfonic acid is primarily based on its chemical structure:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its aromatic and sulfonic acid functionalities.

Comparación Con Compuestos Similares

Similar Compounds

Benzothiazole-2-sulfonic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

5-Chlorobenzothiazole-2-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

5-Fluorobenzothiazole-2-sulfonic acid:

Uniqueness

5-Bromobenzothiazole-2-sulfonic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct properties compared to its analogs. This uniqueness makes it valuable in various scientific research applications, particularly in the synthesis of novel compounds with potential biological and industrial significance .

Actividad Biológica

5-Bromobenzothiazole-2-sulfonic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound is a derivative of benzothiazole, characterized by the presence of a bromine atom and a sulfonic acid group. The molecular formula is C7H6BrN1O3S, and its structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the significant antibacterial properties of this compound. For instance, research has shown that various benzothiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 8 |

| Enterococcus faecalis (ATCC 51299) | 8 |

| Escherichia coli (ATCC 10536) | 16 |

| Pseudomonas aeruginosa (ATCC 10145) | 32 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis, which are known to be resistant to multiple drugs .

Biofilm Inhibition

In addition to its antibacterial properties, this compound has been shown to inhibit biofilm formation in bacterial cultures. This is particularly significant as biofilms contribute to chronic infections and resistance to antibiotics. Studies indicate that concentrations below the MIC can effectively reduce biofilm biomass, suggesting potential applications in treating persistent infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the selective toxicity of this compound towards cancer cell lines compared to normal cells. The compound demonstrated selective cytotoxicity towards various tumor cell lines while exhibiting lower toxicity towards human embryonic kidney cells (HEK293). This selectivity is crucial for therapeutic applications, minimizing damage to healthy tissues during treatment .

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of benzothiazole derivatives, including this compound. The research highlighted that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that these derivatives could serve as lead compounds for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism.

- Disruption of Cell Membrane Integrity : Studies suggest that it may disrupt bacterial cell membranes, leading to cell lysis.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, promoting apoptosis.

Propiedades

IUPAC Name |

5-bromo-1,3-benzothiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S2/c8-4-1-2-6-5(3-4)9-7(13-6)14(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRQZCBKYMUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682070 | |

| Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-70-1 | |

| Record name | 5-Bromo-2-benzothiazolesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.